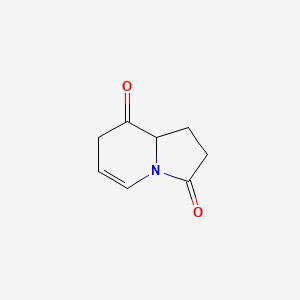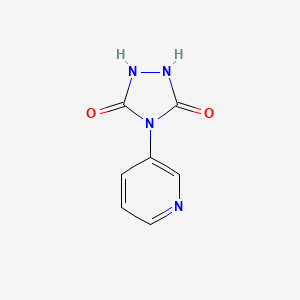
(S,S)-Palonosetron-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-Palonosetron-d3 Hydrochloride, also known as (S,S)-Palonosetron HCl, is a synthetic analog of the naturally occurring neurotransmitter serotonin. It is a potent serotonin 5-HT3 receptor agonist, and has been extensively studied in recent years for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting
- Palonosetron, a serotonin (5-HT3) receptor antagonist, demonstrates significant efficacy in preventing both acute and delayed phases of nausea and vomiting associated with chemotherapy. Studies highlight its role in improving patient outcomes when compared to first-generation 5-HT3 receptor antagonists. This effect is attributed to its longer half-life and stronger receptor binding affinity, which contribute to its enhanced antiemetic profile (Shetti et al., 2014; Zhou et al., 2015).
Role in Combination Therapies
- The drug's efficacy is further enhanced when used in combination with other antiemetic agents, such as neurokinin-1 receptor antagonists and corticosteroids. This combination approach is recommended for managing CINV, especially in cases involving highly emetogenic chemotherapy regimens. The synergistic effect of these combinations offers a broader protection against nausea and vomiting (Hesketh et al., 2016; Celio et al., 2012).
Comparative Efficacy
- Comparative studies have shown that Palonosetron is more effective than older generations of 5-HT3 RAs in controlling both acute and delayed vomiting in patients undergoing chemotherapy. This is particularly noteworthy in the context of highly and moderately emetogenic chemotherapy (HEC and MEC), underscoring its superior therapeutic profile (Yang & Zhang, 2019).
Implications for Clinical Practice and Guidelines
- The findings from these studies have been instrumental in shaping clinical guidelines for the management of CINV. Palonosetron's profile supports its use as a cornerstone in antiemetic regimens, particularly for patients undergoing chemotherapy regimens classified as highly or moderately emetogenic (Basch et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (S,S)-Palonosetron-d3 Hydrochloride involves the preparation of a key intermediate, followed by a series of reactions to obtain the final product.", "Starting Materials": ["(S,S)-Palonosetron", "Deuterium oxide", "Hydrogen chloride gas", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water"], "Reaction": ["1. (S,S)-Palonosetron is dissolved in deuterium oxide and reacted with hydrogen chloride gas to form (S,S)-Palonosetron Hydrochloride-d3.", "2. The resulting compound is then reacted with sodium hydroxide to obtain the free base form of (S,S)-Palonosetron-d3.", "3. The free base is then dissolved in methanol and reacted with acetic acid to form (S,S)-Palonosetron-d3 Acetate.", "4. The acetate is then reacted with sodium bicarbonate to obtain (S,S)-Palonosetron-d3.", "5. The final product is isolated by extraction with ethyl acetate and purified by recrystallization from water."] } | |
CAS-Nummer |
1246816-81-8 |
Molekularformel |
C19H25ClN2O |
Molekulargewicht |
335.89 |
IUPAC-Name |
(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D; |
InChI-Schlüssel |
OLDRWYVIKMSFFB-RAVRUBKISA-N |
SMILES |
C1CC2CN(C(=O)C3=C2C(=CC=C3)C1)C4CN5CCC4CC5.Cl |
Synonyme |
(3aS)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 Hydrochloride; Aloxi-d3; Onicit-d3; RS-25259-197-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





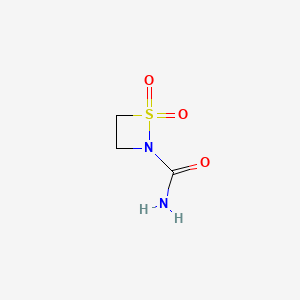


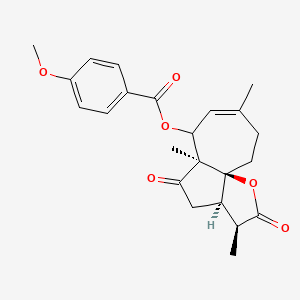
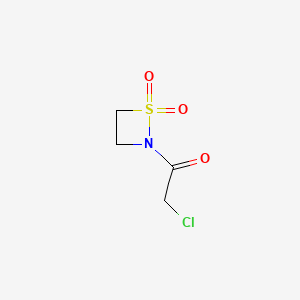
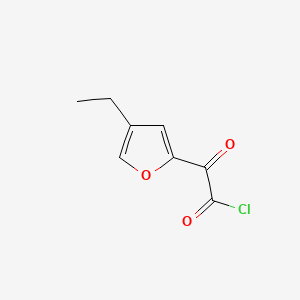

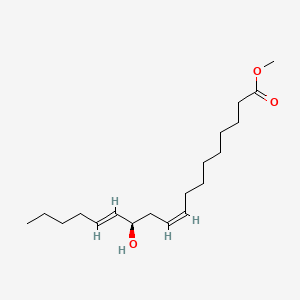
![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)
